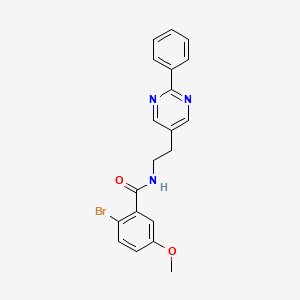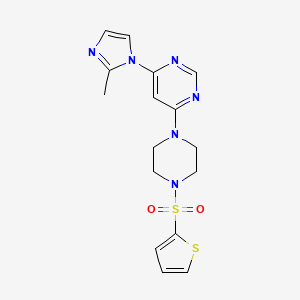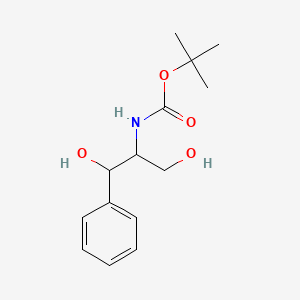
2-(4-((2-Methoxyphenyl)carbamoyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid is an organic compound with the molecular formula C16H15NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoyl group, and a phenoxyacetic acid moiety.
Wirkmechanismus
Target of Action
The primary target of AURORA 16632 is Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
AURORA 16632, as an inhibitor of AURKA, interacts with the kinase to disrupt its normal function . AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . The inhibition of AURKA by AURORA 16632 can therefore disrupt these processes, leading to a halt in cell division and potential cell death .
Biochemical Pathways
The inhibition of AURKA affects several biochemical pathways. Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . By inhibiting AURKA, AURORA 16632 can disrupt these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound is orally administered, and its absorption is fast . The terminal half-life is approximately 19 hours , suggesting that the compound remains in the body for a significant period of time. This allows for sustained inhibition of AURKA.
Result of Action
The result of AURORA 16632’s action is the disruption of cell division in cancer cells. This is due to the inhibition of AURKA, which plays a crucial role in mitosis . By disrupting this process, AURORA 16632 can lead to cell death and potentially shrink tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid typically involves the reaction of 2-methoxyphenyl isocyanate with 4-hydroxyphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-methoxyphenyl)carbamoyl]phenoxyacetic acid
- 2-[(4-methoxyphenyl)carbamoyl]methanesulfinylacetic acid
Uniqueness
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-14-5-3-2-4-13(14)17-16(20)11-6-8-12(9-7-11)22-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXJRLFJWYEJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2902420.png)
![(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B2902423.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide](/img/structure/B2902425.png)

![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)


![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)
